N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-[3-(1H-Imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-methyl group, a 3-phenyl substituent, a 5-isopropyl (propan-2-yl) moiety, and a 7-amine side chain bearing a 3-(1H-imidazol-1-yl)propyl group.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6/c1-16(2)19-14-20(24-10-7-12-27-13-11-23-15-27)28-22(25-19)21(17(3)26-28)18-8-5-4-6-9-18/h4-6,8-9,11,13-16,24H,7,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPIRKJWQCDSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can target various biochemical pathways.
Mode of Action
Imidazole-containing compounds are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which could potentially influence its bioavailability.
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C17H22N4, with a molecular weight of approximately 310.36 g/mol. Its structure includes an imidazole ring and a pyrazolo[1,5-a]pyrimidine core, which are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4 |
| Molecular Weight | 310.36 g/mol |
| InChI Key | KZRGLZSJVNLGOM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, which may enhance its activity against certain pathogens.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of pyrazolo[1,5-a]pyrimidines. For instance, compounds with similar structures have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The introduction of bulky substituents on the pyrazole ring has been associated with increased antibacterial efficacy.
Case Study:
In a study examining the antibacterial effects of pyrazolo derivatives, it was found that modifications in the side chains significantly influenced their Minimum Inhibitory Concentration (MIC). For example, derivatives with isopropyl groups demonstrated MIC values as low as 6.25 μg/ml against Bacillus subtilis .
Anticancer Activity
The compound's potential anticancer properties have also been explored. Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.
Research Findings:
A recent study illustrated that a related pyrazolo compound effectively inhibited cell growth in human cancer cell lines at concentrations ranging from 10 to 50 μM. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the imidazole and pyrazole rings can lead to enhanced binding affinity and selectivity for biological targets.
| Modification | Effect on Activity |
|---|---|
| Bulky substituents | Increased antibacterial potency |
| Altered nitrogen positions | Enhanced kinase inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Pyrazolo[1,5-a]pyrimidine Core
Key structural modifications in analogs include:
- Position 3 (R3): The phenyl group in the target compound is replaced with electron-withdrawing (e.g., 3-CF3 in Pir-11-5c ) or electron-donating groups (e.g., 4-OCH3 in Pir-14-3 ). These changes modulate electronic properties and binding affinity.
- Position 5 (R5): The isopropyl group is substituted with methyl (Pir-12-5c ), trifluoromethyl (), or cyclopenta-fused rings (), altering steric bulk and metabolic stability.
- Position 7: The N-[3-(1H-imidazol-1-yl)propyl] side chain is replaced with pyridinylmethyl (Compound 153 ), morpholinylethyl (), or simpler alkyl chains (), impacting solubility and target engagement.
Comparative Data Table
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
